

# Application Notes and Protocols for Trimethylolpropane Trinonanoate in Hydraulic Fluids

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## Compound of Interest

Compound Name: Trimethylolpropane trinonanoate

Cat. No.: B093850

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These application notes provide a comprehensive overview of the performance characteristics of **trimethylolpropane trinonanoate** (TMP-TN) and related synthetic esters when used as a base fluid in hydraulic applications. Detailed experimental protocols for evaluating key performance parameters are also included to assist in research and development.

## Introduction to Trimethylolpropane Esters in Hydraulic Fluids

Trimethylolpropane esters (TMPEs), including **trimethylolpropane trinonanoate**, are synthetic lubricants recognized for their excellent performance attributes and environmental benefits.<sup>[1]</sup> They are produced by the esterification of trimethylolpropane, a polyol, with carboxylic acids.<sup>[2]</sup> As saturated esters, they generally exhibit superior thermal and oxidative stability compared to unsaturated esters like those derived from vegetable oils.<sup>[1]</sup> This makes them suitable for high-temperature applications and demanding hydraulic systems.<sup>[3]</sup> Key advantages of using TMPEs such as TMP-TN in hydraulic fluids include a high viscosity index, good lubricity, and inherent biodegradability.<sup>[4][5]</sup> However, like other esters, they can be susceptible to hydrolysis, a reaction with water that can lead to the formation of acids and alcohols, potentially causing corrosion and fluid degradation.<sup>[1]</sup> Careful formulation with additives can mitigate these effects.

## Data Presentation: Performance of Trimethylolpropane Esters

While specific comprehensive data for **trimethylolpropane trinonanoate** is limited in publicly available literature, the following table summarizes key performance indicators for a closely related trimethylolpropane ester with nonanoic acid and the more widely studied trimethylolpropane trioleate (TMPTO). This data provides a strong indication of the expected performance of TMP-TN.

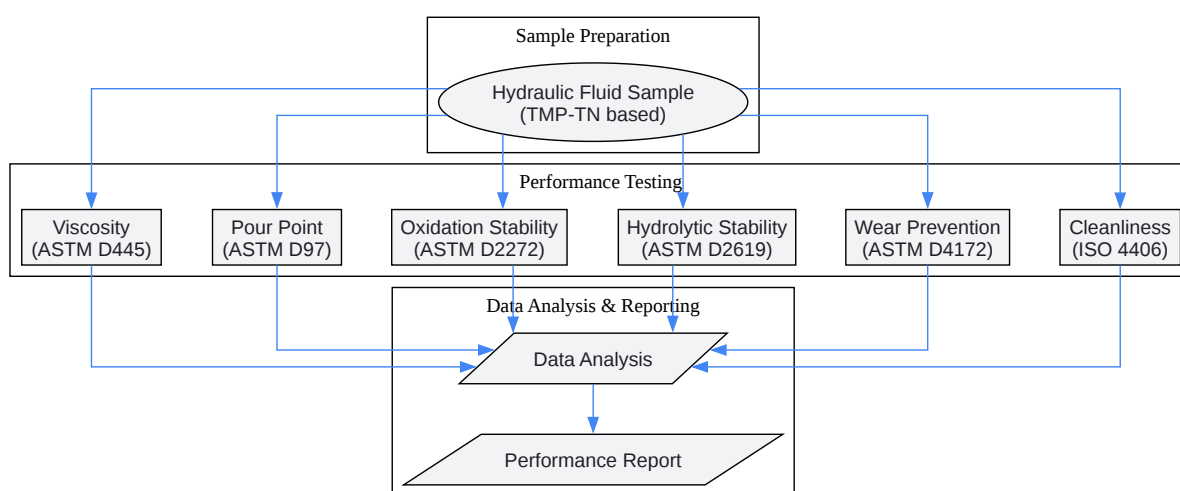
Property	Test Method	Trimethylolpropane Ester with Nonanoic Acid	Trimethylolpropane Trioleate (TMPTO) - Typical Values	Unit
Kinematic Viscosity @ 40°C	ASTM D445	20.5[6]	41-52[7]	mm <sup>2</sup> /s
Kinematic Viscosity @ 100°C	ASTM D445	-	~10	mm <sup>2</sup> /s
Viscosity Index	ASTM D2270	-	>180[4]	-
Pour Point	ASTM D97	-42[6]	≤ -35	°C
Flash Point	ASTM D92	-	>300	°C
Oxidative Stability	ASTM D2272 (RPVOT)	-	Data varies with formulation	minutes
Hydrolytic Stability	ASTM D2619	-	Good with proper formulation	-
Wear Scar Diameter (4-ball)	ASTM D4172	-	0.37 - 0.44 (with additives)[8]	mm

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation of hydraulic fluid performance. The following are standard ASTM and ISO protocols relevant to the

assessment of **trimethylolpropane trinonanoate**-based hydraulic fluids.

## Experimental Workflow for Hydraulic Fluid Performance Evaluation



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Caption: Workflow for performance evaluation of TMP-TN hydraulic fluid.

### Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Protocol:

- Select a calibrated viscometer appropriate for the expected viscosity of the fluid.
- Charge the viscometer with the test sample, ensuring it is free from air bubbles and particulate matter.
- Place the viscometer in a constant temperature bath maintained at the desired test temperature (typically 40°C and 100°C) until the sample reaches thermal equilibrium.
- Draw the liquid up into the timing bulb of the viscometer.
- Allow the liquid to flow down under gravity, and use a stopwatch to measure the time it takes for the meniscus to pass between two marked points.
- Repeat the measurement to ensure accuracy.
- Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.

## Pour Point (ASTM D97)

This test method determines the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.

Protocol:

- Pour the sample into a test jar to a specified mark.
  - Heat the sample to a prescribed temperature to dissolve any wax crystals.
  - Cool the sample at a specified rate in a cooling bath.
  - At every 3°C interval, remove the jar from the bath and tilt it to see if the oil moves.
  - The pour point is the lowest temperature at which movement of the oil is observed, plus 3°C.
- [9]

## Oxidation Stability (ASTM D2272 - RPVOT)

The Rotating Pressure Vessel Oxidation Test (RPVOT) evaluates the oxidation stability of oils in the presence of water and a copper catalyst.

Protocol:

- A 50g sample of the oil is placed in a glass container with 5g of distilled water and a copper catalyst coil.
- The container is placed in a pressure vessel, which is then sealed and charged with oxygen to a pressure of 90 psi.
- The vessel is placed in a heating bath at 150°C and rotated at 100 rpm.
- The pressure inside the vessel is monitored continuously.
- The test is complete when the pressure drops by a specified amount from the maximum pressure. The time taken to reach this point is the oxidation stability, reported in minutes.

## Hydrolytic Stability (ASTM D2619)

This test method, often called the "beverage bottle method," determines the stability of hydraulic fluids in the presence of water.

Protocol:

- 75g of the hydraulic fluid, 25g of water, and a polished copper strip are placed in a pressure-resistant beverage bottle.
- The bottle is sealed and placed in an oven at 93°C.
- The bottle is rotated end over end at 5 rpm for 48 hours.
- After the test, the bottle is cooled, and the contents are analyzed.
- The analysis includes measuring the change in the copper strip's weight and appearance, the change in the fluid's acidity (Total Acid Number), and the acidity of the water layer.

## Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear properties of lubricating fluids in sliding contact.

Protocol:

- Three steel balls are clamped together and immersed in the test fluid.
- A fourth steel ball is rotated against the three stationary balls under a specified load (e.g., 40 kg), speed (e.g., 1200 rpm), and temperature (e.g., 75°C) for a set duration (e.g., 60 minutes).
- After the test, the wear scars on the three stationary balls are measured under a microscope.
- The average wear scar diameter is reported as a measure of the fluid's anti-wear properties.

## Fluid Cleanliness (ISO 4406)

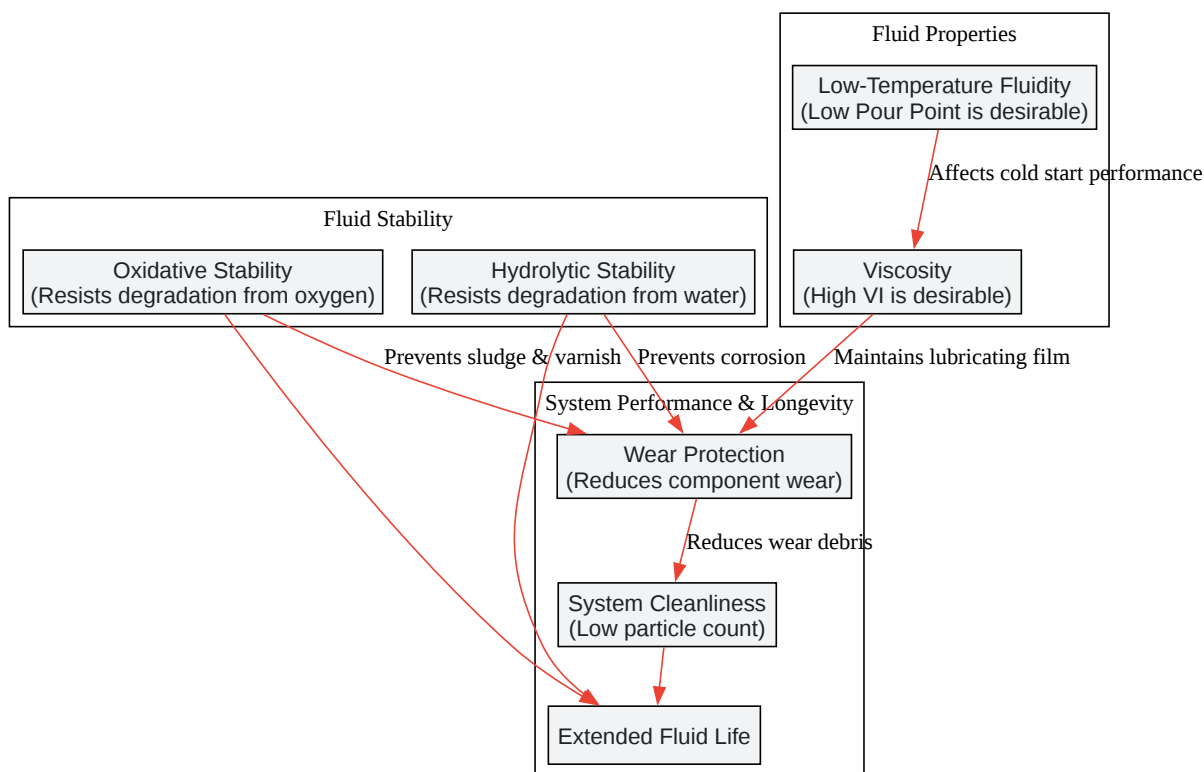
This standard provides a code to quantify the level of particulate contamination in a fluid.

Protocol:

- A representative sample of the hydraulic fluid is taken.
- The sample is analyzed using an automatic particle counter that measures the number of particles in different size ranges (typically >4 µm, >6 µm, and >14 µm) per milliliter of fluid.
- The particle counts are then converted into an ISO code, which consists of three numbers representing the contamination level for each size range.

## Logical Relationships in Performance Testing

The various performance tests are interconnected, and the results of one test can often influence another. For example, poor oxidative and hydrolytic stability can lead to the formation of sludge and corrosive acids, which in turn can increase wear.



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Caption: Interrelation of key performance parameters in hydraulic fluids.

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